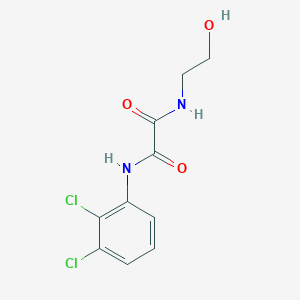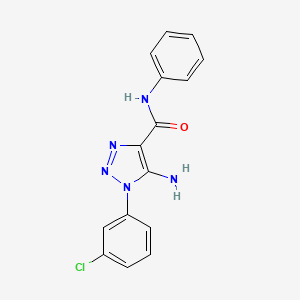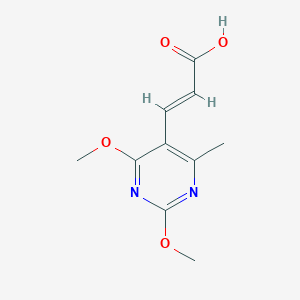
N-isopropyl-2-(4-methoxyphenoxy)butanamide
Übersicht
Beschreibung
N-isopropyl-2-(4-methoxyphenoxy)butanamide, also known as A-796260, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential therapeutic applications. A-796260 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells.
Wirkmechanismus
N-isopropyl-2-(4-methoxyphenoxy)butanamide exerts its pharmacological effects by binding to and activating CB2 receptors, which are primarily expressed in immune cells. CB2 receptors play a crucial role in modulating the immune response and inflammation. Activation of CB2 receptors by N-isopropyl-2-(4-methoxyphenoxy)butanamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. N-isopropyl-2-(4-methoxyphenoxy)butanamide also activates the PI3K-Akt-mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-isopropyl-2-(4-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation and pain in animal models of inflammatory diseases, such as arthritis and colitis. N-isopropyl-2-(4-methoxyphenoxy)butanamide has also been shown to protect neurons from oxidative stress and inflammation-induced damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-isopropyl-2-(4-methoxyphenoxy)butanamide has been shown to inhibit the growth and metastasis of various cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-2-(4-methoxyphenoxy)butanamide has several advantages for lab experiments. It is a potent and selective agonist of CB2 receptors, which allows for the specific activation of this receptor subtype. N-isopropyl-2-(4-methoxyphenoxy)butanamide is also relatively stable and has a long half-life, which allows for prolonged exposure to the compound. However, N-isopropyl-2-(4-methoxyphenoxy)butanamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, N-isopropyl-2-(4-methoxyphenoxy)butanamide has not been extensively studied in human clinical trials, which limits its translational potential.
Zukünftige Richtungen
There are several future directions for the study of N-isopropyl-2-(4-methoxyphenoxy)butanamide. Further preclinical studies are needed to elucidate the full range of its therapeutic potential in various disease conditions. Additionally, the development of more potent and selective CB2 receptor agonists could lead to the development of novel therapies for inflammatory and autoimmune diseases, as well as cancer. The use of N-isopropyl-2-(4-methoxyphenoxy)butanamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, could also enhance its efficacy and reduce potential side effects. Finally, the development of more efficient synthesis methods and purification techniques could improve the yield and purity of N-isopropyl-2-(4-methoxyphenoxy)butanamide, making it more accessible for research purposes.
Conclusion
In conclusion, N-isopropyl-2-(4-methoxyphenoxy)butanamide is a promising compound with potential therapeutic applications in various disease conditions. Its specific activation of CB2 receptors makes it an attractive target for the development of novel therapies for inflammatory and autoimmune diseases, as well as cancer. Further preclinical studies are needed to fully elucidate its therapeutic potential and optimize its efficacy and safety.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N-isopropyl-2-(4-methoxyphenoxy)butanamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, N-isopropyl-2-(4-methoxyphenoxy)butanamide has been studied for its potential use in the treatment of cancer, as CB2 receptors are overexpressed in many cancer cells.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-13(14(16)15-10(2)3)18-12-8-6-11(17-4)7-9-12/h6-10,13H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBPXDWZJGLIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chlorophenyl)thio]-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B4697030.png)
![3-(4-methoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697045.png)
![2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B4697049.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697051.png)
![4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4697058.png)



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4697094.png)
![N-{[4-allyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4697101.png)
![1-(2-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4697109.png)
![N-[4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4697112.png)
